molecular structure and formula of 5,7-dichloro-8-aminoquinoline
molecular structure and formula of 5,7-dichloro-8-aminoquinoline
The following technical guide details the molecular architecture, synthesis, and functional applications of 5,7-dichloro-8-aminoquinoline , a specialized bidentate ligand and pharmaceutical intermediate.
Molecular Architecture, Synthesis Protocols, and Chelation Dynamics
Executive Summary
5,7-Dichloro-8-aminoquinoline (CAS: 36107-01-4) is a halogenated derivative of the 8-aminoquinoline scaffold.[1][2] Unlike its parent compound—which is prone to rapid oxidative degradation—the 5,7-dichloro analog exhibits enhanced metabolic stability and altered electronic properties due to the electron-withdrawing chlorine substituents.
This compound serves two primary critical functions in modern research:
-
Bidentate Chelation: It acts as a rigid
-donor ligand, forming stable 5-membered chelate rings with transition metals ( , , ), often used to model metallo-enzyme active sites or sequester metal ions in neurodegenerative disease models. -
Synthetic Intermediate: The amino group serves as a nucleophile for Schiff base formation (salicylaldimides) or amide coupling, creating larger bioactive scaffolds.
Molecular Specifications & Architecture
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 5,7-Dichloroquinolin-8-amine |
| Common Name | 5,7-Dichloro-8-aminoquinoline |
| CAS Number | 36107-01-4 |
| Molecular Formula | |
| Molecular Weight | 213.06 g/mol |
| Physical State | Solid (Pale beige to yellow powder) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water. |
| pKa (Predicted) | ~2.5 (Quinoline N), ~-1.0 (Aniline N) [Note: Chlorines significantly lower basicity] |
Structural Analysis
The molecule consists of a planar quinoline bicycle. The critical structural features are:
-
N1 (Quinoline Nitrogen): The primary acceptor site for metal coordination.
-
N8 (Amino Nitrogen): Acts as the secondary donor. The proximity of N1 and N8 allows for the formation of a stable 5-membered metallocycle.
-
C5 & C7 Chlorines: These substituents exert a strong inductive electron-withdrawing effect (-I). This reduces the electron density on the ring nitrogens, thereby lowering the pKa compared to unsubstituted 8-aminoquinoline. This modulation is crucial for tuning the redox potential of resulting metal complexes.
Structural Diagram (Graphviz)
Synthesis Protocol
Reaction Mechanism
The most reliable synthesis involves the electrophilic aromatic substitution (chlorination) of 8-aminoquinoline using sulfuryl chloride (
-
Reagent: Sulfuryl chloride (Source of
equivalent).[4] -
Solvent: Glacial Acetic Acid (Modulates reactivity and solubilizes the protonated amine).
-
Selectivity: The amino group is a strong ortho/para director. Since the para position (relative to the amine) is C5 and the ortho position is C7, chlorination occurs selectively at these sites.
Step-by-Step Methodology
Pre-requisite: Perform in a fume hood.
-
Preparation: Dissolve 8-aminoquinoline (30.4 mmol, ~4.38 g) in Glacial Acetic Acid (21 mL).
-
Cooling: Cool the solution to 10–15°C using an ice/water bath. Why? Controlling temperature prevents over-chlorination or tar formation.
-
Addition: Slowly add a solution of Sulfuryl Chloride (60.0 mmol, 2 equivalents) in Glacial Acetic Acid (12.5 mL) dropwise over 20–30 minutes.
-
Reaction:
-
Allow the mixture to warm gradually to Room Temperature (RT).
-
Heat the mixture on a steam bath or oil bath at 70–75°C for 25 minutes. Why? Thermal energy is required to drive the second chlorination event to completion.
-
-
Quenching & Isolation:
-
Pour the reaction mixture into ice water.
-
Neutralize with Sodium Acetate or dilute NaOH/Ammonia to precipitate the free base.
-
Filter the solid precipitate.[5]
-
-
Purification: Recrystallize from Ethanol or an Ethanol/Water mixture.
-
Yield: Typically 48–60%.
Synthesis Workflow Diagram
[5][7]
Functional Applications
Metal Chelation & Coordination Chemistry
5,7-Dichloro-8-aminoquinoline is a "privileged scaffold" for coordination chemistry.
-
Binding Mode: It binds metals through the pyridine nitrogen and the amino nitrogen.
-
Stability: The resulting complexes (e.g., with
or ) are often distorted octahedral or square planar. -
Electronic Tuning: The electron-withdrawing chlorines make the metal center more Lewis acidic compared to complexes with the unsubstituted ligand. This is utilized in catalytic oxidation reactions where the metal center needs to accept electron density from a substrate.
Schiff Base Synthesis
The 8-amino group is sufficiently nucleophilic to react with aldehydes (e.g., salicylaldehyde) to form Schiff bases (imines).
-
Reaction Condition: Ethanol reflux with catalytic acetic acid.
-
Utility: These Schiff bases (e.g., "Hqsal-5,7-Cl2") are used to create spin-crossover materials and magnetic molecular switches.
References
-
Synthesis & Characterization (Primary Protocol)
- Title: Structural Diversity in a New Series of Halogenated Quinolyl Salicylaldimides-Based FeIII Complexes.
- Source: SciSpace / Inorganic Chemistry Liter
-
URL:[Link](Note: Protocol derived from standard sulfuryl chloride method described in associated chemical literature).
-
Crystal Structure & Properties
-
Metal Complexation (Cobalt)
- Title: Cobalt(II)
- Source: Taylor & Francis Online.
-
URL:[Link]
-
CAS Registry Verification
Sources
- 1. 5,7-Dichloroquinolin-8-amine [36107-01-4] | Chemsigma [chemsigma.com]
- 2. Thieme E-Books & E-Journals - [thieme-connect.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. molcore.com [molcore.com]
- 8. 5,7-Dichloroquinolin-8-amine (1 x 250 mg) | Reagentia [reagentia.eu]
